molecular formula C11H16N6O2S B2654487 1-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2189498-73-3

1-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Numéro de catalogue: B2654487
Numéro CAS: 2189498-73-3
Poids moléculaire: 296.35
Clé InChI: OFXGXWFGFMFBIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a heterocyclic molecule combining imidazole, triazole, and azetidine moieties. Its structure features a 1,2,4-triazole core linked via a methylene bridge to an azetidine ring, which is further substituted with a sulfonyl group attached to a 1,2-dimethylimidazole (Figure 1). The sulfonyl group may enhance solubility and binding affinity to biological targets, while the azetidine’s small, rigid ring could influence pharmacokinetic properties such as metabolic stability .

Propriétés

IUPAC Name

1-[[1-(1,2-dimethylimidazol-4-yl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-9-14-11(6-15(9)2)20(18,19)17-4-10(5-17)3-16-8-12-7-13-16/h6-8,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXGXWFGFMFBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to elucidate the biological activity of this compound by reviewing relevant literature, including its mechanisms of action, efficacy in various biological assays, and therapeutic applications.

Structural Characteristics

The compound features several key structural components:

  • Triazole Ring : Known for its pharmacological properties, including antimicrobial and anticancer activities.
  • Imidazole Moiety : Enhances the compound's ability to interact with biological targets.
  • Azetidine and Sulfonyl Groups : These enhance solubility and biological interactions.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes, inhibiting critical metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing triazole and imidazole rings. For instance:

  • A study indicated that derivatives of 1,3,4-oxadiazole exhibited significant antibacterial and antifungal activities .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialCompounds showed effectiveness against E. coli and S. aureus ,
AntifungalDisplayed inhibitory effects on Candida species ,
AnticancerInduced apoptosis in cancer cell lines,
AntiviralPotential activity against viral infections

Case Study 1: Antibacterial Efficacy

A recent examination of a series of triazole derivatives demonstrated that modifications to the azetidine structure significantly enhanced antibacterial activity against resistant strains of bacteria. The study utilized both in vitro assays and molecular docking studies to elucidate the binding affinities of these compounds to bacterial enzymes .

Case Study 2: Anticancer Properties

In vitro studies indicated that the compound induced apoptosis in various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation. This suggests a potential role for this compound in cancer therapeutics.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of triazole-imidazole hybrids. Below is a comparative analysis with structurally related molecules:

Compound Key Structural Features Reported Biological Activity Reference
Target Compound 1,2,4-Triazole + azetidine + sulfonyl-1,2-dimethylimidazole Hypothesized antimicrobial/antifungal activity (based on structural analogs) N/A
Fluconazole Bis-triazole derivative Antifungal (CYP51 inhibition)
Flusilazole (1-[[bis(4-fluorophenyl)methylsilyl]methyl]-1H-1,2,4-triazole) Triazole + silane + bis(4-fluorophenyl) Agricultural fungicide (ergosterol biosynthesis inhibition)
3-Ethyl-4-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-4H-1,2,4-triazole dihydrate Triazole + imidazole + ethyl/phenyl substituents Antimicrobial, antifungal
Propiconazole (1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) Triazole + dioxolane + chlorophenyl substituents Systemic fungicide (agricultural use)

Key Comparisons

Core Heterocycles :

  • The target compound’s 1,2,4-triazole core is shared with fluconazole and propiconazole, both of which inhibit fungal CYP51 enzymes . However, the addition of an azetidine ring distinguishes it from most commercial triazoles, which typically use larger rings (e.g., dioxolane in propiconazole) . Azetidine’s smaller size may improve membrane permeability but reduce metabolic stability compared to five- or six-membered rings.

Substituent Effects: The sulfonyl-1,2-dimethylimidazole group is unique among the analogs. Sulfonyl groups are known to enhance solubility and target binding (e.g., sulfonamide antibiotics), while dimethylimidazole may mimic histidine residues in enzyme active sites . This contrasts with flusilazole’s silane-fluorophenyl substituents, which confer lipophilicity for agricultural applications .

Biological Activity :

  • While direct data for the target compound is unavailable, its structural analogs exhibit broad antifungal activity. For example, 3-ethyl-4-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-4H-1,2,4-triazole showed moderate antimicrobial effects against Candida albicans and E. coli . The target compound’s sulfonyl group may enhance activity against resistant strains by modifying binding kinetics.

Synthetic Accessibility :

  • The synthesis of triazole-imidazole hybrids often involves multi-component condensation (e.g., ). The target compound likely requires sulfonylation of azetidine followed by nucleophilic substitution to attach the triazole, a method less common than the one-pot reactions used for simpler analogs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.